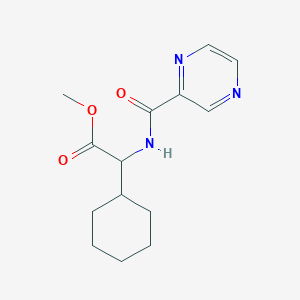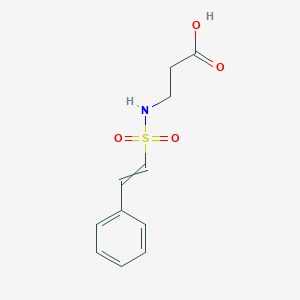![molecular formula C14H14N4 B11815953 2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11815953.png)
2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amin ist eine Verbindung, die zur Klasse der Benzimidazolderivate gehört. Benzimidazolverbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der medizinischen Chemie weit verbreitet eingesetzt. Diese spezielle Verbindung enthält eine Aminobenzylgruppe, die an den Benzimidazol-Kern gebunden ist, was zu ihren einzigartigen chemischen und biologischen Eigenschaften beitragen kann.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amin beinhaltet typischerweise die Kondensation eines geeigneten Benzylaminde-rivats mit einem Benzimidazol-Vorläufer. Ein übliches Verfahren beinhaltet die Reaktion von 4-Aminobenzylamin mit 1H-benzo[d]imidazol-5-carboxaldehyd unter sauren oder basischen Bedingungen, um das gewünschte Produkt zu bilden. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und die Reaktionstemperatur wird zwischen 60-80 °C gehalten, um eine optimale Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden
Für die Produktion im industriellen Maßstab kann die Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren optimiert werden, um die Reaktions-effizienz und Ausbeute zu verbessern. Katalysatoren wie Lewis-Säuren oder Übergangsmetallkomplexe können verwendet werden, um die Reaktion zu beschleunigen. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Säulenchromatographie verwendet, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppen können oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, wie Halogenierung oder Nitrierung.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂) unter sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle (Pd/C) oder Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Halogenierung unter Verwendung von Brom (Br₂) oder Nitrierung unter Verwendung einer Mischung aus Salpetersäure (HNO₃) und Schwefelsäure (H₂SO₄).
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Nitroderivaten.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung von halogenierten oder nitrierten Benzimidazolderivaten.
Wissenschaftliche Forschungsanwendungen
2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Benzimidazolderivate verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Wird auf seine antimikrobiellen, krebshemmenden und entzündungshemmenden Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen, oder sie kann mit Rezeptorstellen interagieren und Signaltransduktionswege modulieren. Die genauen Wege und Zielstrukturen hängen vom spezifischen biologischen Kontext und der Art der Substituenten am Benzimidazol-Kern ab.
Wirkmechanismus
The mechanism of action of 2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor sites, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzimidazole core.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(4-Nitrobenzyl)-1H-benzo[d]imidazol-5-amin: Ähnliche Struktur, aber mit einer Nitrogruppe anstelle einer Aminogruppe.
2-(4-Chlorbenzyl)-1H-benzo[d]imidazol-5-amin: Enthält ein Chloratom anstelle einer Aminogruppe.
2-(4-Methylbenzyl)-1H-benzo[d]imidazol-5-amin: Besitzt eine Methylgruppe anstelle einer Aminogruppe.
Einzigartigkeit
2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amin ist einzigartig aufgrund der Anwesenheit der Aminogruppe, die an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen kann, was möglicherweise seine biologische Aktivität und Spezifität im Vergleich zu seinen Analoga erhöht.
Eigenschaften
Molekularformel |
C14H14N4 |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
2-[(4-aminophenyl)methyl]-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C14H14N4/c15-10-3-1-9(2-4-10)7-14-17-12-6-5-11(16)8-13(12)18-14/h1-6,8H,7,15-16H2,(H,17,18) |
InChI-Schlüssel |
AXHCYBNJRPZLOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate](/img/structure/B11815916.png)

![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B11815924.png)
![disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid](/img/structure/B11815928.png)


![Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid](/img/structure/B11815935.png)
![Racemic-(5S,9S)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B11815940.png)
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11815942.png)

